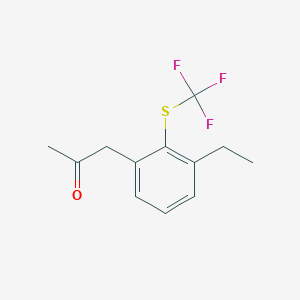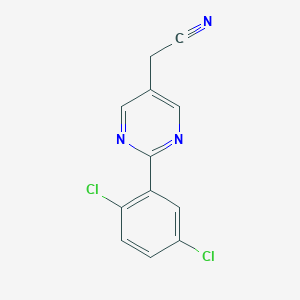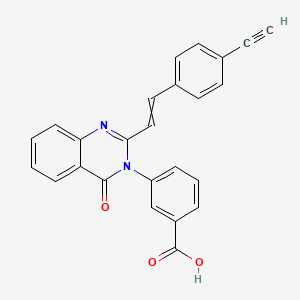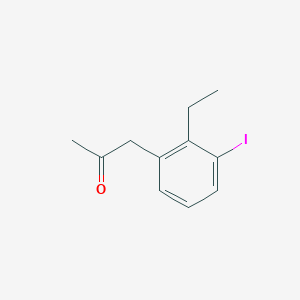
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-ethyl-2-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Applications De Recherche Scientifique
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The compound may modulate specific signaling pathways, resulting in desired therapeutic outcomes .
Comparaison Avec Des Composés Similaires
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positional isomers, leading to variations in chemical properties and reactivity.
2’- (Trifluoromethyl)propiophenone: Another related compound with a trifluoromethyl group, but differing in the position and nature of substituents.
The unique combination of the ethyl and trifluoromethylthio groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13F3OS |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
1-[3-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-9-5-4-6-10(7-8(2)16)11(9)17-12(13,14)15/h4-6H,3,7H2,1-2H3 |
Clé InChI |
ZYPSSOYBFDPNRC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC(=O)C)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)





![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
